![molecular formula C17H15Cl2N5OS B2839774 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 898607-13-1](/img/structure/B2839774.png)

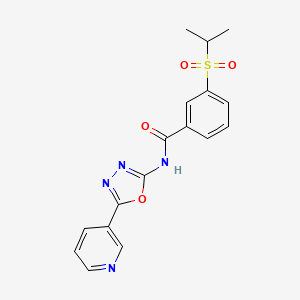

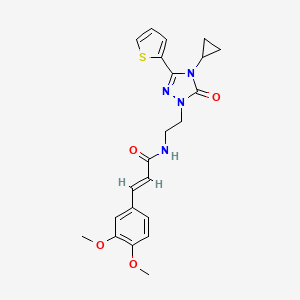

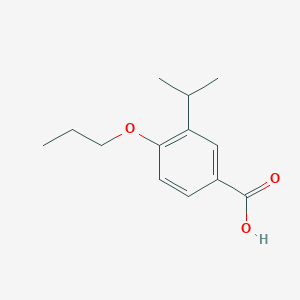

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazole compounds are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of appropriate hydrazide compounds, which are converted into 1,4-substituted thiosemicarbazides and 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols .Molecular Structure Analysis

1,2,4-Triazoles have a molecular formula of C2H3N3 and contain a triazole nucleus as a central structural component . The triazole ring can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse. For instance, 1,4-substituted thiosemicarbazides can be converted into 5-substituted-4H-1,2,4-triazole-3-thiols .科学的研究の応用

Synthesis and Biological Properties

Synthesis and Antiexudative Activity : Research has shown that derivatives of 1,2,4-triazol, such as pyrolin derivatives similar in structure to the compound , exhibit considerable synthetic and pharmacological potential. A study focused on the synthesis of new pyrolin derivatives and evaluated their anti-exudative activity, revealing that a significant percentage of these derivatives demonstrated antiexudative properties, with some exceeding the activity of reference drugs (Chalenko et al., 2019).

Antimicrobial Studies : Another study synthesized sulfanilamide derivatives and characterized them through various spectroscopic methods. Although the study found no significant antibacterial activity for these compounds, it contributes to the understanding of the structure-activity relationship of such molecules (Lahtinen et al., 2014).

Antitumor and Antimicrobial Agents : Further research into compounds with similar core structures focused on their potential as antitumor and antimicrobial agents. One such study synthesized a series of N-substituted sulfanilamide derivatives, investigating their antibacterial, antifungal, and antituberculosis activities. This underscores the broad potential of these compounds in developing new therapeutics (MahyavanshiJyotindra et al., 2011).

Antiviral Activities : A study on 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, which are structurally related to the compound of interest, evaluated their cytotoxicity and antiviral activities against human adenovirus and ECHO-9 virus. Some derivatives demonstrated potential in reducing viral replication, highlighting the significance of this scaffold in antiviral drug development (Wujec et al., 2011).

Crystal Structure and Theoretical Studies

- Crystal Structure Analysis : Research on the crystal structures of compounds containing the diaminopyrimidinylsulfanyl acetamide moiety revealed insights into their molecular conformations and potential for forming stable structures through intramolecular interactions. These studies are crucial for understanding the chemical behavior and reactivity of such compounds (Subasri et al., 2017).

作用機序

Target of Action

Similar compounds with a 1,2,4-triazole core have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that triazole derivatives can interact with their targets through various mechanisms, such as inhibition or activation . The specific changes resulting from these interactions would depend on the nature of the target and the context of the biological system.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .

Result of Action

Based on the known effects of similar compounds, it could potentially influence cell growth, proliferation, and survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with its targets.

Safety and Hazards

While specific safety and hazard data for “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide” is not available, it’s important to note that as an organic compound, it may pose potential risks to human health. Proper laboratory safety procedures should be followed when handling and storing it .

将来の方向性

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This suggests that further investigations on this scaffold to harness its optimum antibacterial potential could be a promising future direction .

特性

IUPAC Name |

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5OS/c18-12-6-7-14(13(19)9-12)21-16(25)10-26-17-23-22-15(24(17)20)8-11-4-2-1-3-5-11/h1-7,9H,8,10,20H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQZVOLNQCTAIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4-ethylbenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2839695.png)

![5-((2-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2839697.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2839698.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2839701.png)

![(4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2839704.png)

![4-[(Methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2839707.png)

![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2839709.png)

![4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine](/img/structure/B2839710.png)

![[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine](/img/structure/B2839712.png)

![N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2839713.png)

![6-(methylsulfanyl)-N-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2839714.png)